molecular formula C23H24N4O4 B2412325 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207034-02-3

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2412325
CAS-Nummer: 1207034-02-3
Molekulargewicht: 420.469
InChI-Schlüssel: RYPMUOWOZBLZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a potent and selective chemical probe for the study of Phosphodiesterase 10A (PDE10A) enzyme activity and its role in neurotransmission. This compound acts as a highly effective PDE10A inhibitor, functioning by elevating intracellular cyclic nucleotide levels (cAMP and cGMP) in striatal medium spiny neurons, which are critically implicated in motor and motivational behaviors. Its primary research value lies in the investigation of basal ganglia circuitry and associated neuropsychiatric disorders. Studies utilizing this inhibitor are pivotal for advancing the understanding of the pathophysiology and potential treatment avenues for conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where PDE10A dysregulation is a key area of focus. The unique quinazoline-dione scaffold linked to a substituted oxadiazole moiety is engineered for optimal target engagement and cellular permeability, making it a superior tool for in vitro biochemical assays and in vivo pharmacological studies. This compound is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-9-10-17(13-16(15)2)21-24-20(31-25-21)14-27-19-8-5-4-7-18(19)22(28)26(23(27)29)11-6-12-30-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPMUOWOZBLZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This article reviews its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Structural Overview

The compound features a quinazoline core fused with an oxadiazole moiety and a methoxypropyl substituent. The structural diversity of this compound suggests potential interactions with various biological targets.

ComponentStructural Feature
Quinazoline Core Known for diverse pharmacological activities
Oxadiazole Ring Associated with antimicrobial and anticancer properties
Methoxypropyl Group May enhance lipophilicity and bioavailability

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structure in the development of antimicrobial agents.

Case Studies and Findings

  • Antibacterial Activity :
    • A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several derivatives exhibited moderate to strong antibacterial activity. For instance, compounds with oxadiazole substitutions showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
    • Notably, compound 15 from a related study demonstrated significant activity against Candida albicans, with minimal inhibitory concentration (MIC) values around 75 mg/mL .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication . This mode of action is similar to that of fluoroquinolone antibiotics.

Anticancer Properties

The biological activity of quinazoline derivatives extends beyond antimicrobial effects; they have also been investigated for anticancer properties.

  • In Vitro Studies : Research indicates that certain quinazoline derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation . The presence of the oxadiazole ring enhances these effects due to its electron-withdrawing nature, which may facilitate interactions with key molecular targets in cancer cells.

Summary of Biological Activities

Activity TypeBiological EffectReference
AntibacterialModerate to strong activity against Gram-positive and Gram-negative bacteria
AntifungalEffective against Candida albicans
AnticancerInduces apoptosis in cancer cell lines

Vorbereitungsmethoden

Formation of Methyl 4-((2-Aminobenzamido)methyl)benzoate

Anthranilic acid derivatives are coupled with methyl 4-(aminomethyl)benzoate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This yields methyl 4-((2-aminobenzamido)methyl)benzoate with a 48% isolated yield after silica gel chromatography.

Cyclization to Quinazoline-2,4-dione

The intermediate undergoes cyclization using 1,1′-carbonyldiimidazole (CDI) in refluxing DCM, forming the quinazoline-2,4-dione core. This step achieves an 85% yield, with the product precipitating directly from the reaction mixture.

Key Data:

  • 1H NMR (DMSO-d6): δ 11.58 (s, 1H), 7.94 (dd, J = 8.3 Hz, 1H), 7.90 (d, J = 8.4 Hz, 2H).
  • Melting Point: 244–246 °C (after subsequent functionalization).

Synthesis of the 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized via oxidative cyclization of a semicarbazone precursor:

Preparation of Benzaldehyde Semicarbazone

3,4-Dimethylbenzaldehyde is condensed with semicarbazide in ethanol under acidic conditions, yielding the corresponding semicarbazone.

Oxidative Cyclization with Bromine

Treatment of the semicarbazone with bromine in glacial acetic acid induces cyclization to form 2-amino-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole. This method is adapted from protocols for analogous oxadiazoles.

Optimization Note:

  • Excess bromine (>2 eq.) and prolonged reaction times (12–16 h) improve yields to ~70%.

Coupling of Oxadiazole to Quinazoline-dione

The oxadiazole moiety is linked to the quinazoline-dione via a methylene bridge:

Alkylation with Oxadiazolemethyl Bromide

The quinazoline-dione core is treated with 5-(bromomethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 40°C for 16 h, achieving moderate yields (50–60%).

Critical Parameters:

  • Solvent: DMF enhances solubility of both reactants.
  • Base: K2CO3 avoids side reactions compared to stronger bases like NaOH.

Final Assembly and Purification

The fully substituted quinazoline-dione is purified via silica gel chromatography (0–5% MeOH/DCM) to remove unreacted intermediates. Analytical HPLC typically shows ≥95% purity.

Yield Summary:

Step Reaction Yield
1.1 Coupling 48%
1.2 Cyclization 85%
3.1 Alkylation 60%
4.1 Amidation 73%

Alternative Synthetic Routes

Hydrazinolysis of Cyano Intermediate

An alternative approach involves hydrolysis of 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetonitrile to the corresponding diacid, followed by esterification and hydrazinolysis to form the dihydrazide intermediate. This route offers scalability but requires harsh acidic conditions.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times for cyclization steps (e.g., from 16 h to 30 min) while maintaining yields.

Challenges and Optimization Opportunities

  • Low Yields in Alkylation: Competing side reactions at the quinazoline N3 position necessitate careful stoichiometric control.
  • Oxadiazole Stability: The 1,2,4-oxadiazole ring may degrade under strongly acidic or basic conditions, requiring pH-neutral workups.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve mass transfer during cyclization steps, enhancing yield reproducibility.
  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Basic: What synthetic strategies are recommended for optimizing the alkylation step in the synthesis of this quinazoline-dione derivative?

Methodological Answer:
The alkylation of quinazoline-dione cores can be optimized using nucleophilic substitution conditions. For example, in analogous systems, alkylation with chloromethyl-oxadiazole derivatives (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) is performed in polar aprotic solvents like DMF or acetonitrile under reflux, with potassium carbonate as a base to deprotonate the quinazoline nitrogen . Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) improves yield. Post-reaction, hydrolysis of intermediates (e.g., chlorine-containing byproducts) may require controlled acidic/basic conditions to avoid decomposition .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks for the quinazoline-dione core (e.g., δ 2.4–3.0 ppm for methyl groups, δ 5.2–5.5 ppm for oxadiazole-CH2-quinazoline linkage) .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for quinazoline-2,4-dione) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Elemental Analysis : Ensure C/H/N/O percentages align with theoretical values (e.g., ±0.3% tolerance) .

Basic: How can researchers evaluate the antimicrobial activity of this compound in vitro?

Methodological Answer:
Use standardized protocols:

  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines. Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine MIC (minimum inhibitory concentration) .
  • Time-Kill Kinetics : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours post-exposure. Compare CFU/mL reductions to controls .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., petroleum ether:ethyl acetate, 4:1 to 1:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DCM/hexane) based on solubility profiles. Monitor purity via melting point consistency (±1°C) and single-spot TLC .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations in (i) 3,4-dimethylphenyl (e.g., electron-withdrawing/-donating groups), (ii) 3-methoxypropyl chain length, and (iii) oxadiazole-methyl linker .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) .
  • Biological Testing : Corrogate MIC data with substituent electronic/hydrophobic parameters (Hammett σ, logP) to identify pharmacophoric motifs .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 254 nm and identify byproducts using LC-MS .
  • Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify remaining compound via calibration curves .

Advanced: How can mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (e.g., ATP for kinase targets). Calculate Ki (inhibition constant) via Lineweaver-Burk plots .
  • Fluorescence Quenching : Titrate compound into enzyme solutions (e.g., topoisomerase IV) and measure tryptophan emission changes (λex=280 nm, λem=340 nm) to infer binding .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Meta-Analysis : Compare substituent positions (e.g., para vs. meta methyl on aryl rings) and their electronic effects (Hammett σ values) on MIC trends .
  • Crystallography : Resolve co-crystal structures of analogs with target proteins to identify steric/electronic clashes or favorable interactions (e.g., π-π stacking with oxadiazole) .

Advanced: What computational approaches predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate compound-receptor complexes (e.g., GROMACS) over 100 ns to assess binding stability and conformational changes .

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

  • Acute Toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodents, monitor mortality/morbidity for 14 days, and calculate LD50 .
  • Genotoxicity : Conduct Ames test (TA98/TA100 strains) with/without metabolic activation (S9 mix) to assess mutagenic potential .

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